molecular formula C10H15NO B13516671 (4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one

(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one

Cat. No.: B13516671
M. Wt: 165.23 g/mol
InChI Key: JRMJAZDGMFAQPH-ABFRNEGJSA-N
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Description

(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one is a complex organic compound known for its unique structural properties This compound belongs to the class of isoindoles, which are characterized by a fused ring system containing nitrogen

Preparation Methods

The synthesis of (4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

(4R,7S,7AS)-7a-methyloctahydro-1H-4,7-methanoisoindol-1-one can be compared with other similar compounds, such as (3aR,4R,7S,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione and (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid . These compounds share a similar fused ring system but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific stereochemistry and the presence of a methyl group at the 7a position, which can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8?,10+/m1/s1

InChI Key

JRMJAZDGMFAQPH-ABFRNEGJSA-N

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)C1CNC2=O

Canonical SMILES

CC12C3CCC(C3)C1CNC2=O

Origin of Product

United States

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